4-(benzenesulfonyl)-N,N-dimethylpiperazine-1-sulfonamide

Descripción

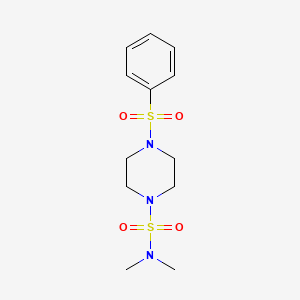

4-(Benzenesulfonyl)-N,N-dimethylpiperazine-1-sulfonamide is a piperazine derivative featuring two distinct sulfonamide groups: a benzenesulfonyl moiety at the 4-position of the piperazine ring and an N,N-dimethylsulfonamide group. This dual sulfonamide architecture confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, which may influence its biological activity and pharmacokinetic profile.

Propiedades

IUPAC Name |

4-(benzenesulfonyl)-N,N-dimethylpiperazine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4S2/c1-13(2)21(18,19)15-10-8-14(9-11-15)20(16,17)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSVOXBPJPVJMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves the reaction of N,N-dimethylpiperazine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

4-(benzenesulfonyl)-N,N-dimethylpiperazine-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

Substitution: Common reagents include alkyl halides and bases such as sodium hydride.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various N-alkylated derivatives, while oxidation and reduction can lead to different sulfone or sulfoxide compounds .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Organic Chemistry

Reagent in Organic Synthesis

This compound serves as a crucial reagent in organic synthesis, particularly in the formation of more complex molecules. It can participate in various chemical reactions, including nucleophilic substitutions and redox reactions. The sulfonamide group allows for the formation of covalent bonds with active site residues in enzymes, which is essential for its role as an enzyme inhibitor.

Synthetic Routes

The synthesis typically involves reacting N,N-dimethylpiperazine with benzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction occurs under mild conditions and yields the desired product after purification.

Biological Applications

Enzyme Inhibition

Research indicates that 4-(benzenesulfonyl)-N,N-dimethylpiperazine-1-sulfonamide is being investigated for its potential as an enzyme inhibitor, particularly targeting serine proteases. The compound's mechanism involves forming covalent bonds with serine residues in the active sites of these enzymes, effectively inhibiting their activity. This inhibition can lead to significant biological effects, including antibacterial and anticancer activities .

Antibacterial and Anticancer Properties

The compound has been explored for its antibacterial properties against various pathogens and has shown promise in anticancer research. Studies have indicated that derivatives of benzenesulfonamide exhibit activity against cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Medical Research

Drug Development

Due to its biological activity, this compound is considered a candidate for drug development. Its potential applications include treatment for conditions such as pulmonary fibrosis, renal disease-related fibrosis, and various cancers .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and specialty chemicals. Its unique chemical properties make it valuable in developing new drugs and therapeutic agents.

Table 1: Summary of Research Findings on this compound

Mecanismo De Acción

The mechanism of action of 4-(benzenesulfonyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can form covalent bonds with the active site serine residue of serine proteases, inhibiting their activity. This inhibition can lead to various biological effects, including antibacterial and anticancer activities .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s dual sulfonamide groups differentiate it from related piperazine derivatives. Below is a comparative analysis of its structure and properties against similar compounds:

Table 1: Structural Comparison with Analogous Piperazine Sulfonamides

Physicochemical Properties

- Lipophilicity : The benzenesulfonyl group enhances lipophilicity compared to analogs with polar substituents (e.g., JHX-2’s hydroxypyrimidine). This may improve membrane permeability but reduce aqueous solubility.

- Melting Point : Piperazine sulfonamides with aromatic groups (e.g., Compound 7c in ) exhibit high melting points (136–250°C), suggesting crystalline stability. The target compound’s dimethyl groups may lower its melting point relative to bulkier analogs .

Pharmacokinetic and Toxicity Considerations

- Oral Bioavailability : Compounds like those in and are designed for oral administration, implying that dimethyl groups on sulfonamides may enhance solubility and absorption .

- Metabolic Stability : Sulfonamide groups are generally resistant to metabolic degradation, though benzenesulfonyl moieties may undergo cytochrome P450-mediated oxidation.

Actividad Biológica

4-(benzenesulfonyl)-N,N-dimethylpiperazine-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of piperazine derivatives, which are known for their diverse pharmacological properties, including antitumor, antibacterial, and anti-inflammatory activities. This article reviews the biological activity of this compound, supported by relevant data tables and findings from various studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated across several studies, focusing on its effects against various pathogens and its potential therapeutic applications.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In a study comparing various piperazine derivatives, the compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its efficacy:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Escherichia coli |

| 16 | Staphylococcus aureus |

These results suggest that the compound has promising potential as an antimicrobial agent.

Anticancer Activity

Another area of interest is the anticancer activity of this compound. A study investigated its effects on various cancer cell lines. The compound was found to inhibit cell proliferation effectively, with IC50 values indicating its potency:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.2 |

| MCF-7 (breast cancer) | 3.8 |

| A549 (lung cancer) | 7.0 |

The findings suggest that the compound may interfere with cellular mechanisms involved in cancer progression.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Carbonic Anhydrases : A recent study highlighted that certain sulfonamides can inhibit carbonic anhydrase isozymes, which play a crucial role in various physiological processes. The compound showed competitive inhibition against human carbonic anhydrase II (hCAII), suggesting potential applications in treating conditions like glaucoma and epilepsy .

- Acetylcholinesterase Inhibition : Similar piperazine derivatives have been shown to inhibit acetylcholinesterase, indicating potential use in neurodegenerative diseases like Alzheimer's disease .

Case Studies

Several case studies have documented the biological activity of related compounds:

- Antileishmanial Activity : A series of benzenesulfonamide derivatives were evaluated for their antileishmanial effects. Compounds with similar structures exhibited IC50 values in the low micromolar range against Leishmania species, indicating that modifications in the sulfonamide group can enhance efficacy against parasitic infections .

- Cytotoxicity Assessment : A cytotoxicity study on murine cells revealed that the compound had a favorable safety profile, with CC50 values significantly higher than the IC50 values for cancer cell lines, suggesting selective toxicity towards malignant cells over normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.